An In-depth Technical Guide to 7-((Benzyloxy)methyl)-1,4-oxazepane: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 7-((Benzyloxy)methyl)-1,4-oxazepane: Structure, Properties, and Synthetic Strategies
This guide provides a comprehensive technical overview of 7-((benzyloxy)methyl)-1,4-oxazepane, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as a vital resource for researchers, scientists, and professionals in drug development. We will delve into the molecule's structural attributes, physicochemical properties, plausible synthetic routes with detailed experimental rationales, and its potential within the broader context of therapeutic development.
Introduction: The Significance of the 1,4-Oxazepane Scaffold
The 1,4-oxazepane core is a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. This scaffold is considered a "privileged" structure in medicinal chemistry due to its inherent three-dimensional conformation, which allows for diverse and specific interactions with biological targets. The conformational flexibility of the seven-membered ring enables it to present appended pharmacophores in a variety of spatial arrangements, enhancing the potential for high-affinity binding to proteins such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Derivatives of the 1,4-oxazepane scaffold have been investigated for a range of therapeutic applications, including treatments for central nervous system (CNS) disorders and inflammatory conditions. Notably, substituted 1,4-oxazepanes have shown promise as selective dopamine D4 receptor ligands, which are targets for the development of atypical antipsychotics. The benzyloxy group, a common pharmacophore, is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing metabolic stability and modulating receptor affinity. The title compound, 7-((benzyloxy)methyl)-1,4-oxazepane, combines this valuable scaffold with the benzyloxy moiety, making it a molecule of significant interest for further investigation.
Chemical Structure and Physicochemical Properties
The chemical identity of 7-((benzyloxy)methyl)-1,4-oxazepane is established through its unique structural and physical characteristics.
Chemical Structure:
Caption: Chemical structure of 7-((Benzyloxy)methyl)-1,4-oxazepane.
Physicochemical Data Summary:
| Property | Value | Source |
| IUPAC Name | 7-[(benzyloxy)methyl]-1,4-oxazepane | [1] |
| CAS Number | 1926190-22-8 | [1] |
| Molecular Formula | C₁₃H₁₉NO₂ | [1] |
| Molecular Weight | 221.30 g/mol | [1] |
| LogP | 1.386 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Fraction of sp³ carbons (Fsp³) | 0.538 | [1] |
Note: While a definitive experimental boiling point, melting point, and solubility data are not publicly available, it is predicted to be a high-boiling point liquid or a low-melting point solid, with some solubility in polar organic solvents.
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 7-((Benzyloxy)methyl)-1,4-oxazepane.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of N-Boc protected amino aldehyde
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Reactants: Commercially available (S)-1-(benzyloxy)-3-(tert-butoxycarbonylamino)propan-2-ol, Dess-Martin periodinane, and a suitable solvent like dichloromethane (DCM).
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Procedure: Dissolve the starting amino alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add Dess-Martin periodinane portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
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Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
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Causality: The Dess-Martin periodinane is a mild oxidizing agent, which is crucial for selectively oxidizing the secondary alcohol to an aldehyde without affecting the Boc-protecting group or the benzyl ether. The use of an inert atmosphere prevents unwanted side reactions.
Step 2: Intramolecular Reductive Amination
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Reactants: The crude aldehyde from Step 1, 2-aminoethanol, sodium triacetoxyborohydride (NaBH(OAc)₃), and a solvent like 1,2-dichloroethane (DCE).
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Procedure: Dissolve the crude aldehyde and 2-aminoethanol in DCE. Stir the mixture for a short period to allow for the formation of the imine intermediate. Subsequently, add NaBH(OAc)₃ in portions. The reaction is stirred at room temperature until completion, as monitored by TLC.
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Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
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Causality: Reductive amination is a highly efficient method for forming the C-N bond and constructing the heterocyclic ring in a single step.[2] NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine intermediate in the presence of the aldehyde, minimizing side reactions.[2]
Step 3: N-Boc Deprotection
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Reactants: The purified N-Boc protected 1,4-oxazepane from Step 2, trifluoroacetic acid (TFA), and DCM.
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Procedure: Dissolve the N-Boc protected compound in DCM and cool the solution in an ice bath. Add TFA dropwise and allow the reaction to warm to room temperature. The reaction progress is monitored by TLC.
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Work-up: Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried and concentrated to yield the final product.
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Causality: TFA is a strong acid that effectively cleaves the acid-labile Boc protecting group under mild conditions, leaving other functional groups such as the benzyl ether intact.[3][4]
Predicted Spectroscopic Data
While experimental spectra for 7-((benzyloxy)methyl)-1,4-oxazepane are not publicly available, its structure allows for the prediction of key spectroscopic features that would be essential for its characterization.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: A multiplet in the region of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
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Benzylic Protons: A singlet around δ 4.5 ppm for the two protons of the -O-CH₂-Ph group.
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Oxazepane Ring Protons: A series of multiplets between δ 2.5-4.0 ppm corresponding to the protons on the seven-membered ring. The proton at the C7 position, being adjacent to both a nitrogen and the benzyloxymethyl group, would likely appear as a distinct multiplet.
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NH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, likely in the range of δ 1.5-3.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Several signals in the aromatic region (δ 127-138 ppm).
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Benzylic Carbon: A signal around δ 73 ppm for the -O-CH₂-Ph carbon.
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Oxazepane Ring Carbons: Signals in the aliphatic region (δ 45-80 ppm), with carbons adjacent to heteroatoms (N and O) appearing more downfield.
Mass Spectrometry (MS):
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Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z 222.15.
Infrared (IR) Spectroscopy:
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N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
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C-O Stretch (Ether): A strong absorption band around 1100 cm⁻¹.
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Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹).
Potential Applications in Drug Discovery
The structural features of 7-((benzyloxy)methyl)-1,4-oxazepane suggest its potential as a valuable building block or lead compound in drug discovery.
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Scaffold for Library Synthesis: The secondary amine of the 1,4-oxazepane ring provides a convenient handle for further functionalization, allowing for the creation of a library of diverse derivatives. This is a common strategy in lead optimization to explore the structure-activity relationship (SAR) of a compound series.
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CNS and Other Therapeutic Areas: Given that the 1,4-oxazepane scaffold is present in compounds targeting CNS disorders, it is plausible that derivatives of 7-((benzyloxy)methyl)-1,4-oxazepane could be explored for similar applications. The benzyloxy group can also play a role in modulating the pharmacological profile.
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Bioisosteric Replacement: The 1,4-oxazepane ring can be considered a bioisostere of other cyclic amines, such as piperidine or morpholine, which are common in many approved drugs. Its unique conformational properties may offer advantages in terms of target binding or pharmacokinetic properties.
Safety and Handling
Based on available safety data for similar compounds, 7-((benzyloxy)methyl)-1,4-oxazepane should be handled with appropriate precautions in a laboratory setting.
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Hazards: It is listed as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
7-((Benzyloxy)methyl)-1,4-oxazepane is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its structure combines the privileged 1,4-oxazepane scaffold with a benzyloxy moiety, suggesting its utility as a versatile building block for the synthesis of novel therapeutic agents. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic strategy with mechanistic insights, predicted analytical data, and a discussion of its potential applications. This information serves as a solid foundation for researchers and drug development professionals interested in exploring the chemical space and therapeutic potential of this and related molecules.
References
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PubChem. 7-((Benzyloxy)methyl)-1,4-oxazepane. National Center for Biotechnology Information. [Link]
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George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23763–23771. [Link]
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Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry, 5(8), 646-649. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
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Wikipedia. Reductive amination. [Link]

